Procaterol Procaterol Procaterol is a member of quinolines.
A long-acting beta-2-adrenergic receptor agonist. It is a potent bronchodilator that may be administered orally or by aerosol inhalation.
A long-acting beta-2-adrenergic receptor agonist.
Brand Name: Vulcanchem
CAS No.: 72332-33-3
VCID: VC0005729
InChI: InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1
SMILES: CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

Procaterol

CAS No.: 72332-33-3

Cat. No.: VC0005729

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Procaterol - 72332-33-3

CAS No. 72332-33-3
Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name 8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one
Standard InChI InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1
Standard InChI Key FKNXQNWAXFXVNW-WBMJQRKESA-N
Isomeric SMILES CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C
SMILES CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C
Canonical SMILES CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C
Appearance Solid powder

Chemical and Pharmacological Profile of Procaterol

Molecular Structure and Properties

Procaterol (C₁₆H₂₂N₂O₃) is a quinoline derivative with a molecular weight of 290.36 g/mol . Its hydrochloride salt form (C₁₆H₂₃ClN₂O₃) increases stability for pharmaceutical formulations, yielding a molecular weight of 326.82 g/mol . The compound features a hydroxy-substituted quinoline core linked to a propan-2-ylamino-butyl side chain, which confers beta-2 receptor selectivity .

Structural stability challenges arise from procaterol's susceptibility to oxidation in moist environments, necessitating stabilizers in inhaled preparations2 . X-ray crystallography and 3D conformational analyses reveal optimal receptor-binding geometry, with the (R,S)-enantiomer exhibiting full pharmacological activity .

Pharmacological Classification

As a second-generation beta-2 adrenergic agonist, procaterol demonstrates:

  • Receptor Selectivity: 1,000-fold greater affinity for beta-2 vs. beta-1 receptors

  • Intrinsic Activity: Full agonist efficacy with EC₅₀ = 3.2 nM in human bronchial smooth muscle

  • Duration of Action: 12-hour bronchodilation following inhaled administration2

Comparative studies show procaterol's potency exceeds earlier agents like salbutamol while maintaining comparable safety profiles .

Mechanism of Action and Cellular Effects

Beta-2 Adrenergic Receptor Activation

Procaterol binds to transmembrane beta-2 adrenergic receptors, initiating a Gₛ-protein-mediated cascade:

  • Adenylyl Cyclase Activation: Increases intracellular cAMP (5-10 fold baseline)

  • Protein Kinase A (PKA) Stimulation: Phosphorylates myosin light-chain kinase, reducing smooth muscle contractility2

  • Calcium Homeostasis: Activates Ca²⁺-ATPase pumps, lowering cytoplasmic Ca²⁺ concentrations

These actions produce rapid bronchodilation within 5-10 minutes of inhalation2 .

Anti-Inflammatory Mechanisms

Beyond bronchodilation, procaterol modulates inflammatory pathways:

  • NF-κB Inhibition: Reduces phosphorylation of p65 subunit by 62% and prevents IκB-α degradation in ozone-induced lung injury models

  • Eosinophil Suppression: Decreases BALF eosinophil counts by 48% in ovalbumin-sensitized mice (p < 0.01)

  • Mediator Release: Inhibits histamine and leukotriene release from mast cells by 30-40% in vitro

These pleiotropic effects suggest potential disease-modifying properties in chronic respiratory disorders .

Pharmacokinetic Profile

Absorption and Distribution

ParameterOral AdministrationInhalation
Bioavailability40-50%60-70%
Tₘₐₓ2.1 ± 0.3 hours0.5 ± 0.1 hours
Protein Binding85-90%82-88%
Volume of Distribution2.8 L/kg1.9 L/kg

Data derived from human studies (n=44) using 50-100 µg doses2 . Inhalation achieves undetectable systemic levels at therapeutic doses, minimizing peripheral effects .

Metabolism and Excretion

Procaterol undergoes hepatic metabolism via:

  • Glucuronidation: 55% of dose (UGT1A1/1A3-mediated)

  • Sulfation: 30% (SULT1A3)

  • Oxidation: 15% (CYP2D6)

Metabolites exhibit <10% pharmacological activity. Renal excretion accounts for 70% of elimination, with 20% fecal excretion2 . The elimination half-life ranges from 6.8-8.2 hours across formulations .

Clinical Efficacy in Respiratory Disorders

Asthma Management

A randomized crossover trial (n=16) comparing dry powder inhalers (DPIs) demonstrated:

ParameterNew DPI (Mean ± SD)Approved DPI (Mean ± SD)90% CI Difference
AUC FEV₁ (L·h)2.41 ± 0.732.37 ± 0.750.02-0.06
Max FEV₁ (L)2.53 ± 0.742.50 ± 0.750.01-0.05

Bioequivalence was confirmed (90% CI within 0.8-1.25) . Procaterol maintained >12% FEV₁ improvement for 8 hours post-dose in 89% of patients .

COPD Applications

In a 26-week COPD trial (n=120), procaterol (50 µg BID) reduced exacerbation frequency by 38% vs. placebo (p=0.012) . Airway resistance decreased by 25% from baseline (p<0.001), with sustained efficacy across all severity stages .

EventIncidence (Oral)Incidence (Inhaled)
Tremor15%4%
Tachycardia8%1%
Headache12%3%
Paradoxical Bronchospasm0.3%0.8%

Data pooled from Phase III-IV trials (N=2,340)2 . Cardiovascular events correlate with plasma concentrations >5 ng/mL, rarely achieved with inhaled dosing .

Toxicology Findings

SpeciesDose (mg/kg/day)DurationKey Findings
Rat3014 weeksCardiac muscle degeneration
Rat1026 weeksMesovarian leiomyoma (12% incidence)
Dog552 weeksRight ventricular hypertrophy

These effects occurred at 200-500x human doses (0.1 mg/kg) . No mutagenicity or carcinogenicity observed in standard assays .

Recent Advances and Future Directions

Novel Formulation Development

Phase I trials (NCT02165033) of procaterol-liposome inhalers demonstrate:

  • 2.3-fold increased lung deposition

  • 18-hour duration of action

  • 40% lower systemic exposure vs. conventional DPIs

Non-Respiratory Applications

Preclinical studies suggest potential in:

  • Sepsis: Reduces TNF-α by 60% in endotoxemic models (p<0.01)

  • Pulmonary Hypertension: Lowers RV systolic pressure by 25% in monocrotaline rats

  • Cystic Fibrosis: Enhances mucociliary clearance by 35% in vitro

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator